molecular formula C14H10ClFO2 B3042198 2-(3-Chlorophenyl)-5'-fluoro-2'-hydroxyacetophenone CAS No. 527751-49-1

2-(3-Chlorophenyl)-5'-fluoro-2'-hydroxyacetophenone

Cat. No. B3042198
CAS RN: 527751-49-1
M. Wt: 264.68 g/mol
InChI Key: WKJACXUFNXGWOI-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the phenyl ring, the ketone group, and the hydroxyl group would all contribute to the overall structure. The electronegativity of the chlorine and fluorine atoms would also likely have an effect on the molecule’s shape and reactivity .


Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on its functional groups. The hydroxyl group could potentially be involved in condensation reactions or could act as a weak acid. The ketone group could undergo reactions such as nucleophilic addition or reduction. The chlorophenyl group might undergo electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the polar hydroxyl and ketone groups might make it somewhat soluble in water, while the phenyl ring might increase its solubility in organic solvents .

Scientific Research Applications

Synthesis and Preparation

  • 5-Fluoro-2-hydroxyacetophenone, a related compound, has been synthesized from p-aminophenol, demonstrating the feasibility of synthetic pathways for similar compounds (Zhao Xiang-kui, 2009).

Phototransformations and Conformational Studies

  • The study of conformational changes and phototransformations in matrix-isolated 5-chloro-3-nitro-2-hydroxyacetophenone using UV radiation reveals the potential for similar research in structurally related compounds (M. Pagacz-Kostrzewa et al., 2023).

Electrochemical Studies

  • Tetradentate Schiff base ligands synthesized from similar compounds have been used in electrochemical studies, indicating potential applications in materials science (A. Ourari et al., 2014).

Fluorescent Sensing

  • 2-Hydroxyacetophenone and its derivatives have been used as fluorescent sensors, which suggests potential use in chemical sensing technologies (D. Das et al., 2017).

Synthesis of Novel Compounds

  • Research into the synthesis of various derivatives, including glycosides, demonstrates the versatility of compounds like 2-(3-Chlorophenyl)-5'-fluoro-2'-hydroxyacetophenone in synthesizing new chemical entities (O. Stepanova et al., 2020).

Molecular Structure Analysis

  • The study of molecular structures, hyperpolarizability, and electronic properties in similar compounds can provide insights into their potential applications in materials science and nanotechnology (A. Najiya et al., 2014).

Future Directions

The study and application of organic compounds like “2-(3-Chlorophenyl)-5’-fluoro-2’-hydroxyacetophenone” is a vast field with many potential future directions. These could include further studies to fully characterize its physical and chemical properties, investigations into its biological activity, or the development of new synthesis methods .

properties

IUPAC Name

2-(3-chlorophenyl)-1-(5-fluoro-2-hydroxyphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClFO2/c15-10-3-1-2-9(6-10)7-14(18)12-8-11(16)4-5-13(12)17/h1-6,8,17H,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKJACXUFNXGWOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CC(=O)C2=C(C=CC(=C2)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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